2-Methoxy-4-(methylsulfanyl)aniline hydrochloride (CAS: 1657-82-5) is a substituted aromatic amine supplied as a stable hydrochloride salt. This form is often preferred in synthesis to enhance stability and improve handling and solubility characteristics compared to the free base.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)] It serves as a critical precursor in the multi-step synthesis of complex heterocyclic molecules, particularly phenothiazine-based structures which are scaffolds for developing dyes and pharmaceutical agents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5cppqbNAR1S11MAu5F_T-Tj3BTzuVOoSza-smRVoLwPtDZA_gLl9m65jTq40demmPaicd3giD3emxIegkEbs-R7D-7L_aYgNGRvvy9YbY_yz5mNhFqW10rRvf_PUSw_meb6H-lOOXEX494Bp-)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRfVRgwW6KSQQMAmx3mXciKhLxWtTzK53FKDOpHctipvQ1Gy1SEttj-FMBhS9L7vc9PqTb3J998J9fXTRoP5UybHVhK7-Lnf6X7_iURms8BQpbUFznDFchlx_eT-wdWxU%3D)]
Substituting 2-Methoxy-4-(methylsulfanyl)aniline hydrochloride with its free base or other aniline analogs introduces significant process risks. The hydrochloride salt form provides enhanced stability and aqueous solubility, which is critical for specific reaction conditions; the free base is more prone to oxidation and may exhibit poor solubility in protic solvents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)] Using positional isomers or analogs with different substituents (e.g., 4-methoxyaniline) will fundamentally alter the electronic and steric properties of the molecule. This change directly impacts reaction regioselectivity, cyclization efficiency, and the final properties of the target compound, leading to different products, lower yields, or failed reactions.
Lacks the ortho-methoxy group; alters electronic and steric environment, leading to different regioisomers.
Lacks the para-thioether; changes substitution pattern and subsequent synthetic outcomes.
Different substitution patterns may not replicate desired regioselectivity or patent-specific architectures.
The hydrochloride salt form of aromatic amines is a standard chemical strategy to improve shelf-life, handling, and solubility in polar or aqueous media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)] While direct quantitative solubility data for CAS 1657-82-5 versus its free base is not readily published, the principle is well-established for analogous substituted anilines. For example, studies on similar nitroanilines demonstrate that their solubility profiles are highly dependent on the solvent system, and the formation of a salt drastically alters these properties for use in aqueous-organic mixtures or acidic reaction conditions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5cppqbNAR1S11MAu5F_T-Tj3BTzuVOoSza-smRVoLwPtDZA_gLl9m65jTq40demmPaicd3giD3emxIegkEbs-R7D-7L_aYgNGRvvy9YbY_yz5mNhFqW10rRvf_PUSw_meb6H-lOOXEX494Bp-)]
| Evidence Dimension | Physicochemical Form and Stability |
| Target Compound Data | Supplied as a stable, solid hydrochloride salt. |
| Comparator Or Baseline | Free base anilines are often oils or solids prone to air and light-induced oxidation and discoloration. |
| Quantified Difference | Qualitatively higher stability and aqueous solubility compared to the free base, enabling use in a wider range of process conditions. |
| Conditions | Standard laboratory and chemical process environments. |
This improved stability and solubility simplifies weighing, handling, and use in aqueous or protic reaction media, reducing material loss from degradation and improving process consistency.
The specific 2-methoxy and 4-methylsulfanyl substitution pattern is not arbitrary; it is designed to direct subsequent cyclization reactions. In the synthesis of phenothiazines, which involves reactions like the Smiles rearrangement, the electronic properties of these substituents control the reaction's regioselectivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)] Using a different isomer, such as one with a 4-methoxy group, would lead to a different regioisomeric product. This compound is a documented intermediate for cardiotonic agents, where precise molecular geometry is essential for biological activity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5cppqbNAR1S11MAu5F_T-Tj3BTzuVOoSza-smRVoLwPtDZA_gLl9m65jTq40demmPaicd3giD3emxIegkEbs-R7D-7L_aYgNGRvvy9YbY_yz5mNhFqW10rRvf_PUSw_meb6H-lOOXEX494Bp-)]
| Evidence Dimension | Regiochemical Control in Synthesis |
| Target Compound Data | The 2-methoxy and 4-methylsulfanyl groups direct cyclization to form a specific, desired phenothiazine regioisomer. |
| Comparator Or Baseline | Positional isomers (e.g., 4-methoxy-2-(methylsulfanyl)aniline) would yield different, often undesired, regioisomeric products. |
| Quantified Difference | Enables access to a specific chemical architecture not readily achievable with other isomers. |
| Conditions | Synthesis of substituted phenothiazine scaffolds via intramolecular cyclization reactions. |
For synthesizing specific, biologically active target molecules or functional materials, procuring the correct starting isomer is non-negotiable to avoid impurities and ensure the desired final product structure.
This compound is the right choice for multi-step syntheses where the final product's biological activity is dependent on the specific substitution pattern of the phenothiazine core. Its defined structure ensures high regioselectivity during cyclization, which is critical for intermediates in the synthesis of specialized therapeutics like cardiotonic agents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)]
The substituted aniline core is a key building block for various functional materials. The specific methoxy and methylsulfanyl groups tune the electronic properties of the resulting molecule, making this precursor suitable for creating novel dyes or materials for organic electronics where performance is tied to a precise molecular structure.
The hydrochloride salt form is particularly advantageous in reaction schemes that are performed in aqueous, acidic, or protic organic solvents. Its enhanced solubility and stability over the free base allow for cleaner reactions and simplified workflows, avoiding the handling issues associated with less stable or soluble aniline precursors.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkNdUd32SXRlB9Dzs-BSlNofNXAk0bwIW-j7MrWGv6iSd3f1yyoqWaIp0iBhcjNaW5man6uQuwcSlDetfzi-rspCZofFlL8UfF0_l8mP_sKczcu0JSXElNujAlWvF81RYZEoHmyQ%3D%3D)]